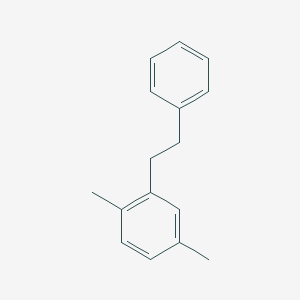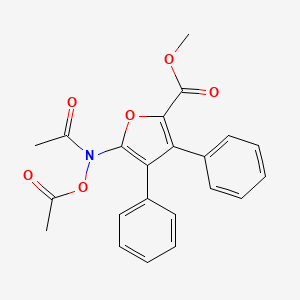
Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate is a complex organic compound with a molecular formula of C22H19NO6 and a molecular weight of 393.39 g/mol . This compound features a furan ring substituted with various functional groups, including acetoxy and acetylamino groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium complexes, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetoxy and acetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in mutagenicity studies to understand its effects on genetic material.
Medicine: Research explores its potential therapeutic properties and interactions with biological targets.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate involves its interaction with specific molecular targets. The acetoxy and acetylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-diphenyl-5-nitro-2-furoate: This compound features a nitro group instead of the acetoxy and acetylamino groups, leading to different reactivity and applications.
Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate:
Uniqueness
Methyl 3,4-diphenyl-N-acetoxy-5-acetylamino-2-furoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
134170-56-2 |
|---|---|
Fórmula molecular |
C22H19NO6 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
methyl 5-[acetyl(acetyloxy)amino]-3,4-diphenylfuran-2-carboxylate |
InChI |
InChI=1S/C22H19NO6/c1-14(24)23(29-15(2)25)21-19(17-12-8-5-9-13-17)18(16-10-6-4-7-11-16)20(28-21)22(26)27-3/h4-13H,1-3H3 |
Clave InChI |
BCSPAFSTKFSEGV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


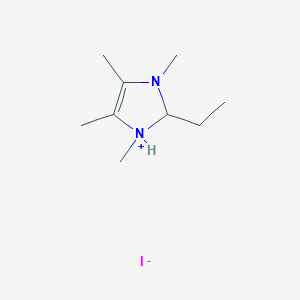
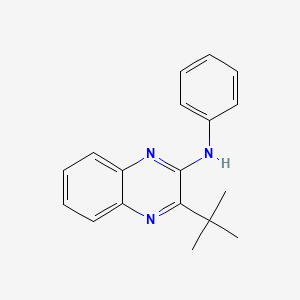
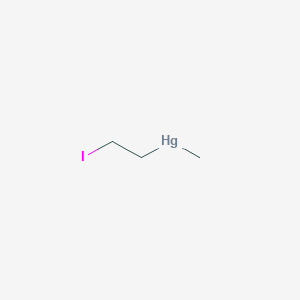
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
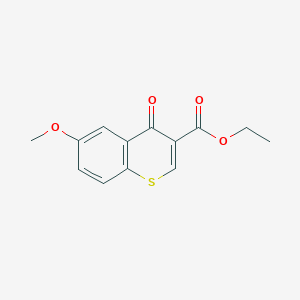
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
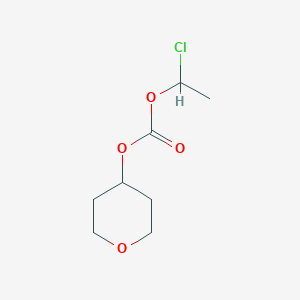
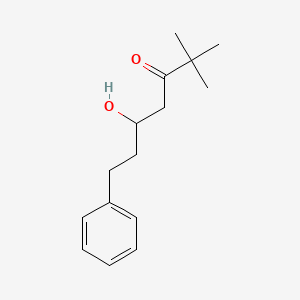
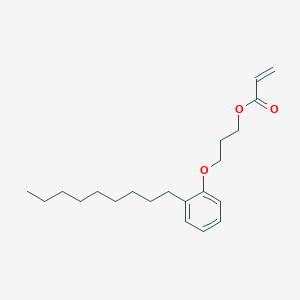
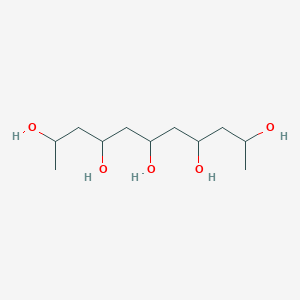


![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
